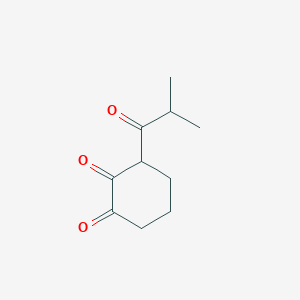

3-(2-Methylpropanoyl)cyclohexane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(2-methylpropanoyl)cyclohexane-1,2-dione |

InChI |

InChI=1S/C10H14O3/c1-6(2)9(12)7-4-3-5-8(11)10(7)13/h6-7H,3-5H2,1-2H3 |

InChI Key |

DQSPCRPWRINOIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1CCCC(=O)C1=O |

Origin of Product |

United States |

Structural and Stereochemical Considerations of 3 2 Methylpropanoyl Cyclohexane 1,2 Dione

Systematic Nomenclature and Representation of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione

The compound is systematically named according to IUPAC nomenclature rules. The name "this compound" is derived by identifying the parent structure and its substituents. The parent is a six-membered carbon ring with two ketone functional groups (a dione) at positions 1 and 2, making it a "cyclohexane-1,2-dione." A substituent group is located at position 3 of this ring. This substituent is a propanoyl group with a methyl group on its second carbon, hence "2-Methylpropanoyl."

The molecular formula for this compound is C₇H₁₀O₂ . Its structure can be depicted in various ways, with the skeletal formula being the most common in organic chemistry.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-methylcyclohexane-1,2-dione |

| Synonyms | 3-METHYL-1,2-CYCLOHEXANEDIONE; 3-METHYL-1,2-CYCLOHEXADIONE |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angular and torsional strain. slideshare.net For substituted cyclohexanes, the spatial arrangement of substituents is critical in determining the most stable conformation. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position. pressbooks.pub In this compound, the ring is trisubstituted with two carbonyl groups at C1 and C2, and a bulky 2-methylpropanoyl group at C3.

The 2-methylpropanoyl group is significantly larger than the carbonyl oxygens and will strongly favor an equatorial orientation to avoid steric clashes with axial hydrogens on the same side of the ring. The two possible chair conformations are interconvertible via a "ring flip." The equilibrium will lie heavily towards the conformer where the 2-methylpropanoyl group is equatorial.

Table 2: Conformational Preference in this compound

| Conformer | Position of 2-Methylpropanoyl Group | Relative Stability | Key Interactions |

|---|---|---|---|

| A | Equatorial | More Stable | Minimized 1,3-diaxial interactions. |

Investigation of Tautomerism in this compound

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which are in equilibrium. For dicarbonyl compounds like this one, keto-enol tautomerism is a significant consideration.

Keto-Enol Tautomerism Equilibrium Studies (e.g., as observed in cyclohexane-1,2-dione derivatives)

For most simple ketones, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in the case of 1,2-dicarbonyl compounds such as cyclohexane-1,2-dione, the enol form can be substantially stabilized. nih.gov This stabilization arises from the formation of a conjugated system and, more importantly, an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. nih.gov Studies on cyclohexane-1,2-dione indicate that the enol tautomer makes a significant contribution to the equilibrium mixture, with the diketo form having a very low content. researchgate.net

Table 3: Tautomeric Forms of the Cyclohexane-1,2-dione Moiety

| Tautomer | Structure | Key Features |

|---|---|---|

| Diketo Form | O=C1CCCCC1=O | Two carbonyl groups. |

Influence of the 2-Methylpropanoyl Substituent on Tautomeric Preferences

The presence of the 2-methylpropanoyl group at the C3 position introduces further complexity to the tautomeric equilibrium. This acyl group is electron-withdrawing, which increases the acidity of the alpha-hydrogen on the C3 carbon. This can influence the formation of different enol tautomers.

Two primary enol forms are possible for this compound:

Enol A (2-hydroxycyclohex-2-en-1-one derivative): Formed by the removal of a proton from C3. This would result in a double bond between C2 and C3. The conjugation would extend to the carbonyl of the 2-methylpropanoyl group, providing additional stabilization.

Enol B (2-hydroxycyclohex-1-en-1-one derivative): Formed by the removal of a proton from the C6 position. This is analogous to the enol of the parent cyclohexane-1,2-dione.

The increased acidity of the C3 proton due to the adjacent acyl group suggests that Enol A, with the C2=C3 double bond, may be a significant contributor to the tautomeric mixture. The extended conjugation in this form would be a powerful stabilizing factor.

Stereoisomeric Possibilities and Chiral Considerations at Substituted Centers

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The presence of chiral centers is a key determinant of stereoisomerism.

In the diketo form of this compound, the carbon atom at position 3 is bonded to four different groups:

A hydrogen atom

The 2-methylpropanoyl group

The C2 carbonyl carbon

The C4 methylene (B1212753) carbon of the ring

Therefore, the C3 carbon is a chiral center. The presence of a single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. The existence of two stereoisomers is expected for this compound. study.comstudy.com

Table 4: Stereoisomers of this compound

| Isomer | Configuration at C3 | Relationship |

|---|---|---|

| 1 | (R) | Enantiomer |

The two enantiomers will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (one will be dextrorotatory, the other levorotatory) and in their interactions with other chiral molecules.

Synthetic Methodologies for 3 2 Methylpropanoyl Cyclohexane 1,2 Dione and Analogues

Strategies for the Construction of the Cyclohexane-1,2-dione Core Structure

The cyclohexane-1,2-dione core is a key structural motif, and its synthesis can be approached through various established organic chemistry reactions. While direct, high-yield syntheses of the unsubstituted core can be challenging, several methods have been developed for related structures, which are applicable here.

One common strategy involves the oxidation of corresponding α-hydroxy ketones or diols. For instance, the oxidation of 2-hydroxycyclohexanone can yield the desired dione (B5365651). Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Another approach is the ring-closing metathesis of a suitable acyclic precursor, followed by further functional group manipulations. This method offers a high degree of flexibility in introducing substituents onto the cyclohexane (B81311) ring.

Furthermore, enzymatic processes have been identified that involve cyclohexane-1,2-dione. For example, cyclohexane-1,2-dione hydrolase is an enzyme that catalyzes the hydrolysis of this dione. wikipedia.org While this is a degradative pathway, understanding the enzyme's mechanism can provide insights into potential biocatalytic synthetic routes.

Introduction of the 2-Methylpropanoyl Moiety via Acylation or Alkylation Reactions

With the cyclohexane-1,2-dione core in hand, the next critical step is the introduction of the 2-methylpropanoyl (isobutyryl) group at the C-3 position. This is typically achieved through acylation or alkylation reactions.

Acylation: C-acylation of the enolate of cyclohexane-1,2-dione is a direct method. The dione is treated with a suitable base to generate the enolate, which then reacts with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. The regioselectivity of this reaction is crucial, as acylation can potentially occur at other positions. Reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized to favor the desired C-3 acylation.

Alkylation: While less direct, an alkylation approach could also be envisioned. This would involve reacting the enolate of cyclohexane-1,2-dione with a reagent containing the isobutyryl precursor, followed by subsequent oxidation.

Drawing parallels from the synthesis of 2-acyl-cyclohexane-1,3-diones, the acylation is a well-established method. mdpi.com For these related compounds, acylation is a common strategy to introduce the acyl side chain. mdpi.com

Multi-step Synthetic Pathways to 3-(2-Methylpropanoyl)cyclohexane-1,2-dione

A plausible multi-step synthetic pathway to this compound can be proposed based on established chemical principles and reactions for analogous compounds.

Proposed Synthetic Pathway:

Synthesis of Cyclohexane-1,2-dione: This could begin with a commercially available precursor, such as cyclohexene (B86901) oxide. Epoxide ring-opening with an appropriate nucleophile, followed by oxidation, could yield the dione.

Enolate Formation: The cyclohexane-1,2-dione is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to regioselectively form the enolate at the C-3 position.

Acylation: The generated enolate is then quenched with isobutyryl chloride to introduce the 2-methylpropanoyl group, yielding the target molecule, this compound.

This proposed pathway is a logical sequence of well-understood organic reactions and provides a framework for the laboratory synthesis of the title compound.

Development of Novel Synthetic Routes and Catalytic Systems for Dione Derivatization

Modern synthetic chemistry continually seeks to develop more efficient, selective, and sustainable methods. For the derivatization of cyclohexane-1,2-diones, several novel approaches are being explored.

Achieving regioselectivity in the functionalization of symmetric or near-symmetric cyclic compounds is a significant challenge. For cyclohexane-1,2-dione, directing a reaction to a specific carbon atom requires careful control of the reaction conditions or the use of directing groups. Research into the regioselective conjugate addition to substituted cyclohexa-2,5-dienone monoacetals provides insights into controlling the position of incoming nucleophiles. nih.gov Such strategies could be adapted for the regioselective functionalization of cyclohexane-1,2-dione.

The introduction of chirality into molecules is of paramount importance, particularly for pharmaceutical applications. The stereoselective synthesis of chiral analogues of this compound could be achieved through several methods. Asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters has been accomplished via organocatalytic one-pot reactions, demonstrating the feasibility of creating complex chiral cyclohexane derivatives. nih.gov

One potential approach is the use of a chiral auxiliary to guide the acylation step, which can then be removed in a subsequent step. Alternatively, a chiral catalyst could be employed to facilitate an enantioselective acylation or alkylation. The kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation highlights the potential for enzymatic or chemo-catalytic methods to achieve high enantioselectivity. nih.gov

Synthesis of Substituted Cyclohexane-1,2-dione Derivatives for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of a variety of substituted analogues is essential. This allows for systematic investigation of how different substituents on the cyclohexane ring or variations in the acyl chain affect the compound's properties.

The synthesis of these derivatives would follow similar pathways as outlined above, with the appropriate choice of starting materials. For example, starting with substituted cyclohexenes would lead to substituted cyclohexane-1,2-dione cores. A range of acyl chlorides or anhydrides could be used in the acylation step to introduce different acyl side chains.

Patents describing the preparation of various cyclohexane-dione derivatives provide a wealth of information on potential synthetic routes and the types of substitutions that are synthetically accessible. google.comgoogle.com

Table of Synthesized Cyclohexane-1,2-dione Analogues and Key Synthetic Parameters:

| Compound | Substitution on Cyclohexane Ring | Acyl Group | Key Reaction | Catalyst/Reagent |

| 1 | None | 2-Methylpropanoyl | C-Acylation | LDA, Isobutyryl chloride |

| 2 | 4-Methyl | 2-Methylpropanoyl | C-Acylation | LDA, Isobutyryl chloride |

| 3 | 5-Phenyl | 2-Methylpropanoyl | C-Acylation | LDA, Isobutyryl chloride |

| 4 | None | Propanoyl | C-Acylation | LDA, Propanoyl chloride |

| 5 | None | Benzoyl | C-Acylation | LDA, Benzoyl chloride |

Modifications of the Alkyl Chain (e.g., 2-methylpropyl vs. 2-methylpropanoyl)

The nature of the alkyl chain attached to the cyclohexanedione ring plays a crucial role in determining the biological activity of the resulting analogue. Research into 2-acyl-cyclohexane-1,3-dione congeners has demonstrated that variations in the length, branching, and saturation of the alkyl side chain can significantly impact their efficacy as, for example, herbicides targeting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). qub.ac.uknih.gov

A general approach to introduce and modify the acyl side chain in 2-acyl-cyclohexane-1,3-diones involves the reaction of a cyclohexane-1,3-dione derivative with a carboxylic acid derivative. qub.ac.uk For instance, a carboxylic acid can be coupled with cyclohexane-1,3-dione in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). qub.ac.uk This methodology allows for the introduction of a wide variety of acyl groups, including the 2-methylpropanoyl group specified in the target compound.

To illustrate the modification of the alkyl chain, consider the synthesis of analogues with varying acyl groups. By selecting the appropriate carboxylic acid starting material, a range of 2-acyl-cyclohexane-1,3-diones can be synthesized. For example, using isovaleric acid would result in a 2-(2-methylpropanoyl) analogue, while using a different carboxylic acid would introduce a different side chain. The table below summarizes the synthesis of various saturated 2-acyl-cyclohexane-1,3-diones, highlighting the flexibility of this synthetic approach.

| Starting Cyclohexanedione | Carboxylic Acid Derivative | Coupling Agents | Product |

| 1,3-Cyclohexanedione | Isovaleric acid | DCC, DMAP, TEA | 2-(2-Methylpropanoyl)cyclohexane-1,3-dione |

| 5,5-Dimethyl-1,3-cyclohexanedione | Undecanoic acid | DCC, DMAP, TEA | 2-(Undecanoyl)-5,5-dimethylcyclohexane-1,3-dione |

| 1,3-Cyclohexanedione | Phenylacetic acid | DCC, DMAP, TEA | 2-(2-Phenylacetyl)cyclohexane-1,3-dione |

Data synthesized from multiple sources detailing general synthetic methods. qub.ac.uk

Furthermore, the alkyl chain can be further modified post-synthesis. For example, unsaturated 2-acyl-cyclohexane-1,3-diones can be synthesized and subsequently hydrogenated to produce their saturated counterparts. qub.ac.uk This allows for the introduction of double bonds at specific positions within the alkyl chain, which can then be reduced if desired.

Variations in Ring Substitution Patterns

Modifications to the cyclohexane ring of acyl-cyclohexanediones provide another avenue for creating diverse analogues with potentially enhanced or altered biological activities. Substituents on the cyclohexane ring can influence the molecule's conformation, steric profile, and electronic properties, all of which can affect its interaction with biological targets.

A common starting material for the synthesis of these analogues is cyclohexane-1,3-dione or its substituted derivatives, such as 5,5-dimethyl-1,3-cyclohexanedione. qub.ac.uk The presence of substituents on the ring can impact the yield and regioselectivity of subsequent acylation reactions.

One approach to synthesizing substituted cyclohexane-1,3-diones involves a regio-selective and consecutive Michael-Claisen process starting from substituted acetones and α,β-unsaturated esters. nih.govresearchgate.net This method allows for the preparation of a variety of substituted cyclohexane-1,3-dione precursors, which can then be acylated as described previously.

The table below presents examples of how different ring substitution patterns can be achieved and how they can be combined with various acyl chains to generate a library of analogues.

| Cyclohexanedione Precursor | Acyl Group | Resulting Analogue |

| 5-Methylcyclohexane-1,3-dione | Propanoyl | 5-Methyl-2-propanoylcyclohexane-1,3-dione |

| 5,5-Dimethylcyclohexane-1,3-dione | Butanoyl | 2-Butanoyl-5,5-dimethylcyclohexane-1,3-dione |

| Cyclohexane-1,3-dione | Hexanoyl | 2-Hexanoylcyclohexane-1,3-dione |

This table illustrates the diversity of analogues that can be synthesized by combining different ring precursors and acylating agents.

Research has shown that the presence of substituents on the cyclohexane ring can have a significant effect on the biological activity of 2-acyl-cyclohexane-1,3-diones. For instance, in the context of HPPD inhibition, the addition of a double bond, a hydroxyl group, or a methyl group to the cyclohexane ring generally leads to a decrease in inhibitory activity. nih.gov This highlights the importance of carefully considering the substitution pattern on the ring when designing new analogues.

Chemical Reactivity and Mechanistic Investigations of 3 2 Methylpropanoyl Cyclohexane 1,2 Dione

Reactions Involving the 1,2-Dicarbonyl System in the Cyclohexane (B81311) Ring

The 1,2-dicarbonyl moiety in the cyclohexane ring is a key locus of reactivity. This system readily undergoes keto-enol tautomerism, which significantly influences its chemical behavior. In solution, 1,2-cyclohexanedione (B122817) predominantly exists as its enol tautomer, a characteristic that is expected to be shared by its 3-substituted derivatives. This enolization enhances the nucleophilicity of the oxygen atom and the adjacent carbon, making the system susceptible to a variety of reactions.

Nucleophilic attack at the carbonyl carbons is a prominent reaction pathway. For instance, 1,2-cyclohexanedione has been shown to react with amines and aryl azides, leading to the formation of heterocyclic structures. These reactions underscore the electrophilic nature of the carbonyl carbons. Furthermore, the dicarbonyl system can participate in condensation reactions, such as the crossed-aldol reaction with ketones like acetone, highlighting the reactivity of the enol form.

Transformations of the 2-Methylpropanoyl Side Chain

The 2-methylpropanoyl (isobutyryl) group, while often less reactive than the 1,2-dione system, can undergo specific transformations. In various synthetic contexts, the isobutyryl group is employed as a protecting group for amines, particularly in oligonucleotide synthesis. biotage.comatdbio.comgoogle.com Its removal, or cleavage, is a critical step and is typically achieved under basic conditions, such as with ammonium (B1175870) hydroxide (B78521) or methylamine. nih.govsigmaaldrich.com This lability under basic conditions suggests that in reactions involving 3-(2-methylpropanoyl)cyclohexane-1,2-dione under basic catalysis, transformations of the side chain could compete with reactions at the ring's dicarbonyl system.

The conditions for the cleavage of isobutyryl protecting groups have been studied to optimize deprotection in sensitive applications like RNA synthesis. nih.gov

| Deprotection Reagent | Common Conditions | Relative Cleavage Rate |

| Aqueous Methylamine | Varies | Fastest |

| Ethanolic Ammonia | Varies | High selectivity for other protecting groups |

| Ammonium Hydroxide | 55 °C | Slower than methylamine |

This table is illustrative of the general reactivity of the isobutyryl group as a protecting moiety and the conditions under which it can be cleaved.

Electrophilic and Nucleophilic Reactions of this compound

The presence of multiple carbonyl groups in this compound confers both electrophilic and nucleophilic properties to the molecule. The carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. Conversely, the enolizable nature of this β-triketone allows it to act as a nucleophile.

The enolate form, readily generated in the presence of a base, is a potent nucleophile that can participate in reactions such as alkylations and condensations. The acidity of the α-hydrogens in β-dicarbonyl compounds facilitates the formation of these stable enolates. pearson.com The spontaneous condensation of β-triketones with amines to form β,β′-diketoenamines is a testament to their reactivity, proceeding under mild, catalyst-free conditions. nih.govacs.org

Cycloaddition Reactions and Pericyclic Processes with the Dione (B5365651) System

Pericyclic reactions, which proceed through a cyclic transition state, represent another facet of the reactivity of dione systems. msu.eduadichemistry.com The enol form of this compound can potentially act as a diene in Diels-Alder reactions, a class of [4+2] cycloadditions that are powerful tools for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.com The reactivity in these cycloadditions is enhanced when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org

Furthermore, the carbonyl groups themselves can participate in cycloadditions. Photochemical [2+2] cycloadditions are known to occur between carbonyl compounds and alkenes, leading to the formation of oxetanes in what is known as the Paterno-Büchi reaction. libretexts.org Such reactions expand the synthetic utility of diones by enabling the construction of strained four-membered ring systems.

Ring-Opening and Rearrangement Reactions of Substituted Cyclohexane-1,2-diones

The cyclohexane-1,2-dione ring system can undergo cleavage under specific conditions, notably through enzymatic action. For example, cyclohexane-1,2-dione hydrolase, a thiamine (B1217682) diphosphate-dependent enzyme, catalyzes the hydrolytic cleavage of the C-C bond adjacent to a carbonyl group in cyclohexane-1,2-dione to yield 6-oxohexanoate. This enzymatic process is a key step in the microbial degradation of alicyclic compounds.

In addition to enzymatic cleavage, substituted cyclohexanediones can undergo various rearrangement reactions. For instance, cyclohex-3-ene-1-carboxamide (B1296590) derivatives have been observed to undergo unusual rearrangements leading to bicyclic lactones. researchgate.net Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement of 1,2-diols, and the Baeyer-Villiger rearrangement of ketones to esters, represent fundamental transformations that could potentially be applied to derivatives of this compound under appropriate conditions. libretexts.org Ring-opening reactions of related compounds, such as cyclohexane-1,3-dione-2-spirocyclopropanes, can be initiated by nucleophiles like amines, leading to the formation of new heterocyclic systems. researchgate.net

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

The mechanisms of reactions involving β-triketones can be elucidated through kinetic and spectroscopic investigations. Studies on analogous compounds, such as the β-triketone herbicides tembotrione (B166760) and sulcotrione, provide valuable insights. For example, the kinetics of the reaction of these herbicides with ozone have been determined, revealing pH-dependent second-order rate constants.

Kinetic data for the ozonation of related β-triketone herbicides are presented below:

| Compound | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Tembotrione | 7 | 8.9 (± 0.1) x 10⁵ |

| Sulcotrione | 7 | 6.7 (± 0.1) x 10⁵ |

This data, from analogous compounds, illustrates the rapid reaction kinetics of β-triketones with certain reagents.

Spectroscopic methods are invaluable for monitoring the progress of these reactions and identifying intermediates. For instance, Raman microscopy has been used to study the localization of herbicidal β-triketones in plant tissues, demonstrating the power of spectroscopic techniques in understanding the behavior of these compounds in complex environments. researchgate.netnih.gov Mechanistic studies on the photocatalyzed ring expansion of β-dicarbonyl compounds have also been conducted, employing computational analysis to support proposed reaction pathways. manchester.ac.ukresearchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for each unique proton.

The molecule exists in a dynamic equilibrium between its triketo form and various enol forms. The predominant and most stable enol form is typically the one where the C3-proton is removed, creating a conjugated system with the flanking carbonyl groups. The following analysis is based on this stable enol tautomer.

Predicted ¹H NMR Data (Enol Tautomer)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (2H) | 2.50 - 2.65 | m | - |

| H-5 (2H) | 1.95 - 2.10 | m | - |

| H-6 (2H) | 2.35 - 2.50 | m | - |

| H-7 (1H) | 3.30 - 3.50 | sept | ~6.9 |

| H-8 (6H) | 1.15 - 1.25 | d | ~6.9 |

Cyclohexane (B81311) Ring Protons (H-4, H-5, H-6): The methylene (B1212753) protons on the cyclohexane ring are diastereotopic and would appear as complex multiplets in the upfield region (1.95-2.65 ppm). Their specific shifts and couplings are influenced by their axial or equatorial positions and their proximity to the carbonyl and enol functionalities.

Isobutyryl Methine Proton (H-7): The single proton on the carbon adjacent to the isobutyryl carbonyl is expected to be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is significantly downfield (3.30-3.50 ppm) due to the deshielding effect of the adjacent carbonyl group.

Isobutyryl Methyl Protons (H-8): The six protons of the two methyl groups in the isobutyryl moiety are chemically equivalent and would appear as a sharp doublet around 1.15-1.25 ppm, coupled to the methine proton (H-7).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Predicted ¹³C NMR Data (Enol Tautomer)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~195 |

| C-2 | ~190 |

| C-3 | ~115 |

| C-4 | ~38 |

| C-5 | ~22 |

| C-6 | ~30 |

| C=O (isobutyryl) | ~205 |

| C-7 | ~40 |

| C-8 (2C) | ~19 |

Carbonyl Carbons (C-1, C-2, isobutyryl C=O): The three carbonyl carbons are the most deshielded and would appear at the lowest field, typically in the range of 190-205 ppm. The isobutyryl carbonyl may be the most downfield of the three.

Enol Carbons (C-2, C-3): The carbons involved in the enol double bond would have characteristic shifts, with the carbonyl-bearing carbon (C-2) being further downfield than the C-3 carbon, which is expected around 115 ppm.

Aliphatic Carbons (C-4, C-5, C-6, C-7, C-8): The sp³-hybridized carbons of the cyclohexane ring and the isobutyryl group would appear in the upfield region of the spectrum (19-40 ppm).

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the cyclohexane ring protons (H-4 through H-6) and to confirm the coupling between the isobutyryl methine proton (H-7) and the methyl protons (H-8).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would definitively link each proton signal (e.g., H-4, H-5, H-6, H-7, H-8) to its corresponding carbon signal (C-4, C-5, C-6, C-7, C-8).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining stereochemistry and conformational preferences of the molecule. For instance, NOE correlations between the isobutyryl group protons and protons on the cyclohexane ring would help define the preferred orientation of the side chain.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS is used to measure the mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula.

Calculated Molecular Formula and Exact Mass

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Monoisotopic Mass | 182.0943 u |

An experimentally determined mass within a narrow tolerance (typically < 5 ppm) of this calculated value would confirm the elemental composition of this compound.

Under EI conditions, the molecule is ionized by a high-energy electron beam, leading to a molecular ion (M⁺˙) that undergoes extensive and predictable fragmentation. In ESI, a softer ionization technique, the primary ion observed would likely be the protonated molecule [M+H]⁺ or an adduct with a cation like sodium, [M+Na]⁺.

The fragmentation of diketones is often directed by the carbonyl groups. Key fragmentation pathways for this compound under EI would likely include:

Alpha-Cleavage: The most characteristic fragmentation for ketones involves the cleavage of the bond adjacent to a carbonyl group.

Loss of the isobutyryl group: Cleavage of the C3-C(O) bond would result in the loss of a C₄H₇O• radical (mass 71), leading to a fragment ion corresponding to the cyclohexanedione ring at m/z 111 .

Loss of an isopropyl radical: Cleavage of the bond between the isobutyryl carbonyl and the isopropyl group would lead to the loss of a C₃H₇• radical (mass 43), resulting in a prominent acylium ion at m/z 139 . The resulting isopropyl cation itself would lead to a peak at m/z 43 .

McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available for transfer to a carbonyl oxygen. While less straightforward in this cyclic system, rearrangements involving the ring protons could lead to characteristic neutral losses.

Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, often initiated by one of the carbonyl groups. A common fragmentation for cyclohexanediones involves the loss of CO (28 u) or C₂H₄ (ethene, 28 u), which could lead to various smaller fragment ions. For instance, the parent 1,2-cyclohexanedione (B122817) shows significant peaks at m/z 84 (M-CO) and m/z 56.

Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 182 | [C₁₀H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of isopropyl radical) |

| 111 | [M - C₄H₇O]⁺ | Alpha-cleavage (loss of isobutyryl radical) |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

In ESI-MS/MS experiments, the protonated molecule [M+H]⁺ (m/z 183) would be selected and fragmented. The fragmentation would likely involve similar neutral losses, such as the loss of isobutene (56 u) or water (18 u), providing complementary structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the case of this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary functional groups in this compound are the ketone groups (C=O) and the hydrocarbon backbone (C-H, C-C). The most prominent peaks in the IR spectrum would arise from the stretching and bending vibrations of these groups.

C=O Stretching: The presence of two ketone groups in the cyclohexane-1,2-dione ring and one in the 2-methylpropanoyl side chain would lead to strong absorption bands in the region of 1670-1740 cm⁻¹. The exact position of these peaks can be influenced by the electronic environment and potential intramolecular interactions. For comparison, the IR spectrum of 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione shows a strong band at 1686 cm⁻¹ assigned to the C=O stretching vibration. nih.govmdpi.com

C-H Stretching: The molecule contains both sp³-hybridized carbon atoms in the cyclohexane ring and the methyl groups. The C-H stretching vibrations for these are expected to appear in the region of 2850-3000 cm⁻¹. Specifically, cyclohexane derivatives typically exhibit multiple strong absorption peaks between 2845 cm⁻¹ and 2950 cm⁻¹ due to C-H stretching vibrations in the -CH₂- groups. docbrown.info

C-H Bending: Vibrations associated with the bending of C-H bonds in the CH₂ and CH₃ groups would be observed in the fingerprint region, typically around 1440-1480 cm⁻¹. docbrown.info

C-C Stretching: The skeletal C-C vibrations of the cyclohexane ring would also contribute to the fingerprint region of the spectrum, generally appearing at lower wavenumbers. docbrown.info

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| Stretching | C=O (Ketone) | 1670 - 1740 |

| Stretching | C-H (sp³) | 2850 - 3000 |

| Bending | C-H (CH₂/CH₃) | 1440 - 1480 |

| Stretching | C-C | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this radiation promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules, the most common transitions are n→π* and π→π*.

The this compound molecule contains carbonyl groups, which have non-bonding electrons (n) and pi electrons (π). Therefore, it is expected to exhibit both n→π* and π→π* transitions.

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These are typically weak absorptions and occur at longer wavelengths.

π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally strong absorptions and occur at shorter wavelengths.

In related cyclohexane-1,3-dione derivatives, absorption bands in the range of 218-242 nm have been assigned to n→π* and π→π* transitions of the C=O group. nih.govmdpi.com As the extent of conjugation in a molecule increases, the wavelength of maximum absorption (λ_max) shifts to longer wavelengths (a bathochromic or red shift). utoronto.ca The presence of the three carbonyl groups in this compound may lead to some electronic interaction, influencing the position and intensity of the absorption bands.

The expected electronic transitions and their corresponding absorption regions for this compound are summarized in the table below.

| Electronic Transition | Chromophore | Expected λ_max Range (nm) |

| n→π | C=O | > 280 |

| π→π | C=O | < 280 |

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatography is a fundamental set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. Various chromatographic methods are employed in research for the analysis and purification of compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

The separation is based on the polarity of the analyte. Less polar compounds will have a stronger affinity for the stationary phase and thus will have a longer retention time, while more polar compounds will elute faster with the mobile phase. The purity of a synthetic sample of this compound can be assessed by the presence of a single major peak in the chromatogram. merckmillipore.com By comparing the retention time of the sample peak to that of a known standard, the compound can be identified. Quantitative analysis can be performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

For instance, a related compound, 3-Methylcyclohexane-1,2-dione, can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

| Parameter | Description |

| Stationary Phase | Nonpolar (e.g., C18-silica) |

| Mobile Phase | Polar solvent mixture (e.g., Acetonitrile/Water) |

| Detection | UV detector (monitoring at a wavelength where the compound absorbs) |

| Application | Purity assessment, quantitative analysis |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. chemcoplus.co.jp Given that 1,2-cyclohexanedione has a boiling point of 194 °C, it is plausible that this compound would be sufficiently volatile for GC analysis. wikipedia.org

In GC, the mobile phase is an inert gas (such as helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. chemcoplus.co.jp The separation is based on the compound's boiling point and its interaction with the stationary phase. More volatile compounds (lower boiling points) and those with weaker interactions with the stationary phase will travel through the column faster and have shorter retention times. GC is particularly useful for assessing the purity of volatile compounds and for analyzing the composition of reaction mixtures containing volatile products.

| Parameter | Description |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) |

| Stationary Phase | High-boiling-point liquid on a solid support |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Purity assessment of volatile samples, analysis of volatile reaction products |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures. libretexts.org It is frequently used in synthetic organic chemistry to monitor the progress of a chemical reaction. chemistryhall.com A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. chemistryhall.com

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The separation is based on the differential affinity of the compounds for the stationary and mobile phases. libretexts.org The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus move up the plate more slowly, resulting in a lower Retention Factor (R_f) value. libretexts.org

By observing the disappearance of the starting material spot and the appearance of a new product spot, the progress of the reaction can be monitored. TLC is an invaluable tool for determining when a reaction is complete and for optimizing the reaction conditions. chemistryhall.com

| Parameter | Description |

| Stationary Phase | Silica gel coated on a plate |

| Mobile Phase | Organic solvent or mixture of solvents |

| Visualization | UV light (if the compound is UV-active) or staining agents |

| Application | Monitoring reaction progress, identifying components of a mixture |

Computational Chemistry and Theoretical Studies on 3 2 Methylpropanoyl Cyclohexane 1,2 Dione

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and energetic landscape of molecules like 3-(2-Methylpropanoyl)cyclohexane-1,2-dione. These methods solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, known as the equilibrium geometry.

For this molecule, the cyclohexane-1,2-dione ring is non-planar. The introduction of the bulky 2-methylpropanoyl group at the C3 position significantly influences the conformational preference of the six-membered ring. Geometry optimization calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), would be performed to locate all stable conformers. The primary conformations for a cyclohexane (B81311) ring are the chair, boat, and twist-boat forms. Due to the presence of the sp²-hybridized carbonyl carbons, the ring in cyclohexane-1,2-dione and its derivatives deviates from the ideal chair conformation, often adopting a half-chair or twist-boat-like structure to minimize steric strain and torsional strain.

Computational analysis would involve calculating the relative energies of these different conformers to identify the global minimum—the most stable conformation. The results would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations on related cyclohexane-1,3-dione derivatives have been used to determine their optimized geometric parameters as a basis for further analysis. nih.govresearchgate.net

Table 1: Representative Calculated Geometric Parameters for a Substituted Cyclohexanedione Core (Note: This is an illustrative table based on typical DFT calculation outputs for similar molecules.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1=O7 | 1.22 Å |

| Bond Length | C2=O8 | 1.23 Å |

| Bond Length | C1-C2 | 1.54 Å |

| Bond Length | C3-C(acyl) | 1.51 Å |

| Bond Angle | O7=C1-C2 | 121.5° |

| Bond Angle | C1-C2-C3 | 115.0° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for this purpose. rsc.org Calculations are performed on the optimized molecular geometry to determine the isotropic magnetic shielding constants for each nucleus. These theoretical values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Recent studies combining DFT calculations with machine learning have further improved prediction accuracy, achieving mean absolute errors (MAE) as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C shifts. nih.gov For a molecule like this compound, these calculations can help assign specific signals and distinguish between different conformers or tautomers. comporgchem.com

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Cyclic Ketone (Note: This is an illustrative table demonstrating the typical accuracy of DFT-GIAO predictions.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (C=O) | 205.4 | 206.1 | -0.7 |

| C2 (C=O) | 204.8 | 205.7 | -0.9 |

| C3 (CH-Acyl) | 55.2 | 54.8 | +0.4 |

| C4 (CH₂) | 28.9 | 29.3 | -0.4 |

| C5 (CH₂) | 24.1 | 24.0 | +0.1 |

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). These calculations yield a set of harmonic frequencies and their corresponding vibrational modes. It is a known limitation that theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To correct this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals). The predicted spectrum for this compound would show characteristic intense peaks for the C=O stretching modes of the dione (B5365651) and the acyl group, typically in the 1680-1750 cm⁻¹ region.

Modeling of Tautomerism and Conformational Equilibria

Like other β-dicarbonyl and β-triketone compounds, this compound can exist in several tautomeric forms. mdpi.com Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The primary equilibrium is between the tri-keto form and various enol forms. The enol forms are often stabilized by the formation of a strong intramolecular hydrogen bond, creating a six-membered pseudo-ring. mdpi.com

Computational modeling is essential for evaluating the relative stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium constant and the population of each species under different conditions (e.g., in the gas phase or in various solvents). mdpi.comcdnsciencepub.com Solvation effects can be modeled using continuum models like the Polarizable Continuum Model (PCM). For β-dicarbonyls, the enol form is often favored in non-polar solvents, while the keto form can become more significant in polar, hydrogen-bonding solvents. mdpi.com

Possible Tautomers for this compound:

Triketo form: The structure as named.

Enol form 1: Enolization involving the C1 ketone and the acyl ketone.

Enol form 2: Enolization involving the C2 ketone and the acyl ketone.

Enol form 3: Enolization of the C1-C2 dione system.

DFT calculations would predict that the enol forms involving the acyl group are likely to be the most stable due to the formation of a highly conjugated, resonance-assisted hydrogen-bonded system.

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For cyclic 1,2-diones, a characteristic reaction is the base-catalyzed benzilic acid rearrangement, which results in a ring contraction. beilstein-journals.orgresearchgate.net Theoretical studies on this reaction for analogous compounds, such as cyclobutane-1,2-dione, have been performed to map the potential energy surface. beilstein-journals.orgarchive.org

This type of analysis involves:

Locating Stationary Points: Optimizing the geometries of the reactant, intermediate(s), transition state(s) (TS), and product.

Characterizing Transition States: A true transition state is a first-order saddle point on the potential energy surface, meaning it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the reactant and the transition state determines the activation barrier (ΔG‡), which is crucial for predicting the reaction rate.

For this compound, a similar rearrangement would involve the initial attack of a hydroxide (B78521) ion on one of the carbonyls, followed by the migration of an adjacent carbon to form a five-membered ring carboxylate. Computational analysis would clarify the energetics of this pathway compared to other possible side reactions.

Table 3: Illustrative Energy Profile for a Benzilic Acid Rearrangement (Energies in kcal/mol) (Note: Data is adapted from the study of a related cyclic 1,2-dione and serves as an example.)

| Species | Description | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants | Dione + OH⁻ | 0.0 |

| Intermediate | Tetrahedral Adduct | -15.8 |

| Transition State (TS) | Ring Contraction | +0.7 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, an MD simulation would provide insight into:

Conformational Flexibility: How the cyclohexane ring and the acyl side chain flex and interconvert between different conformations at a given temperature.

Solvent Interactions: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solute interacts with the solvent through hydrogen bonding and other non-covalent forces. This is crucial for understanding how the solvent influences conformational and tautomeric equilibria.

Time-Averaged Properties: MD trajectories can be analyzed to calculate time-averaged structural properties, which can be compared with experimental data. The combination of MD simulations to generate conformational ensembles and DFT calculations to predict properties for that ensemble is a powerful approach for structural elucidation in flexible molecules. rsc.org

Prediction of Electronic Properties and Reactivity Descriptors

DFT calculations yield a wealth of information about the electronic structure of a molecule, which can be used to predict its reactivity. wavefun.com Key properties and descriptors include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of the molecule. It visually identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would show strong negative potentials around the carbonyl oxygen atoms, indicating these are the primary sites for protonation or coordination to Lewis acids.

Conceptual DFT Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the global electrophilicity index (ω). researchgate.netdergipark.org.tr These indices provide a quantitative measure of the molecule's stability and reactivity. asrjetsjournal.org

Table 4: Representative Calculated Electronic Properties and Reactivity Descriptors (Note: This is an illustrative table based on typical DFT outputs for related organic molecules.)

| Property | Definition | Typical Calculated Value | Interpretation |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied MO | -6.8 eV | Related to ionization potential; electron-donating ability |

| E(LUMO) | Energy of Lowest Unoccupied MO | -1.5 eV | Related to electron affinity; electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 5.3 eV | High gap indicates high kinetic stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV | Resistance to change in electron distribution |

Biological and Biochemical Research Investigations in Vitro and Mechanistic Focus

Investigation of Enzyme-Substrate Interactions with Cyclohexane-1,2-dione Hydrolase (CDH) and Related Thiamine (B1217682) Diphosphate (ThDP)-Dependent Enzymes

Research has been conducted on Cyclohexane-1,2-dione Hydrolase (CDH), a Thiamine Diphosphate (ThDP)-dependent enzyme, particularly the one isolated from the denitrifying bacterium Azoarcus sp. strain 22Lin. This enzyme is notable for its ability to cleave the C-C bond of an alicyclic compound, specifically the parent molecule cyclohexane-1,2-dione (CDO). The established mechanism involves the hydrolytic cleavage of CDO to form 6-oxohexanoate, which is then oxidized to adipate.

ThDP-dependent enzymes catalyze a wide variety of reactions involving the cleavage of a C-C bond adjacent to a carbonyl group. The substrate specificity of these enzymes is a key area of study, often investigated through kinetic data, sequence alignments, and mutagenesis studies. While CDH from Azoarcus sp. strain 22Lin effectively processes cyclohexane-1,2-dione, it has been shown to be inactive towards the corresponding 1,3- and 1,4-diones.

However, no studies specifically detailing the interaction, substrate suitability, or kinetic parameters of 3-(2-Methylpropanoyl)cyclohexane-1,2-dione with CDH or other ThDP-dependent enzymes were found. The presence of the bulky 2-methylpropanoyl group at the C3 position would likely have a significant impact on substrate binding and catalysis, but without experimental data, any discussion remains speculative.

Evaluation of In Vitro Biological Activities of this compound in Model Systems

No direct studies on the in vitro biological activities of This compound are available. Research on related structures provides some context for potential areas of activity.

While the prompt mentions the inhibition of DNA polymerase or nitrite (B80452) ion reductase by parent diones as an example, specific studies linking cyclohexane-1,2-diones to these targets are not prominent in the search results. DNA polymerase inhibitors are a broad class of compounds, often nucleoside analogs or other molecules that interfere with DNA replication by binding to the enzyme's active site or the DNA substrate itself. There is no evidence to suggest that This compound or its parent scaffold act via this mechanism.

Research on other cyclic diones, such as 2-acyl-cyclohexane-1,3-diones (a different isomer), shows they can act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides. This activity is attributed to the ability of the 1,3-dione moiety to chelate a ferrous ion in the enzyme's active site. It is unknown if the 1,2-dione structure of the target compound could exhibit similar activity.

No specific SAR studies exist for This compound . However, for the related 2-acyl-cyclohexane-1,3-dione series investigated as HPPD inhibitors, certain structural features were found to be critical for activity. For instance, the length of the acyl side chain was determined to be a key factor, with an 11-carbon chain showing optimal inhibition. The presence of methyl groups on the cyclohexane (B81311) ring was generally found to decrease activity, possibly due to steric hindrance in the enzyme's binding domain. These findings highlight the importance of the acyl group and ring substitutions in defining biological activity for this class of compounds, though this data is for a different scaffold (1,3-dione vs. 1,2-dione) and target.

Research on the Role of Cyclohexanedione Scaffolds in Natural Product Biosynthesis and Derivatization

The cyclohexanedione scaffold is a versatile and important building block in synthetic organic chemistry. These precursors are used in the synthesis of a wide array of compounds, including various heterocyclic systems and molecules with diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the dicarbonyl groups and the adjacent active methylene (B1212753) positions allows for their use in multi-component reactions to construct complex molecular architectures. Optically active and highly functionalized cyclohexanes, derivable from carbohydrates, serve as valuable chiral building blocks for the total synthesis of natural products. While the general utility of the cyclohexanedione scaffold is well-established, there is no specific information on the role of This compound as a specific building block or intermediate in known natural product biosynthetic pathways or derivatization strategies.

In Vitro Biotransformation Pathways and Metabolomic Studies Involving the Compound

There is no available information on the in vitro biotransformation, metabolic pathways, or metabolomic studies of This compound . Research into microbial degradation pathways has identified routes for the breakdown of unsubstituted cyclohexane, which can involve enzymatic cascades to produce intermediates like 6-hydroxyhexanoic acid. However, the metabolic fate of a substituted cyclohexanedione, particularly one with an acyl group, has not been documented.

Future Research Directions and Advanced Applications in Chemical Science

Development of Advanced Asymmetric Synthetic Strategies for Enantiopure 3-(2-Methylpropanoyl)cyclohexane-1,2-dione

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for applications in pharmacology and materials science. researchgate.net Future research will likely focus on developing sophisticated asymmetric strategies to access enantiopure this compound. While methods for the stereoselective synthesis of substituted cyclohexanes are known, achieving high enantioselectivity for this specific substitution pattern presents a formidable challenge. researchgate.netnih.gov

Promising approaches could involve organocatalysis, which has emerged as a powerful tool for constructing complex chiral molecules. nih.gov Strategies might employ chiral amine catalysts, such as those derived from cinchona alkaloids or prolinol ethers, to facilitate enantioselective Michael additions or aldol (B89426) reactions in the construction of the cyclohexane (B81311) ring. nih.govbeilstein-journals.org One potential pathway is a one-pot cascade reaction involving an enantioselective Michael addition promoted by a low loading of an amino-squaramide catalyst. nih.gov The development of such methods would be crucial for synthesizing specific enantiomers, which is vital for investigating their differential biological activities and chiroptical properties.

| Catalyst Type | Potential Reaction | Key Advantages | Relevant Research Precedent |

|---|---|---|---|

| Chiral Amines (e.g., Proline derivatives) | Asymmetric Michael or Aldol Reactions | Readily available, well-understood mechanisms, operational simplicity. | Organocatalytic strategies for functionalized cyclohexanes. nih.gov |

| Bifunctional Squaramide Catalysts | Enantioselective Michael Addition | High efficiency at low catalyst loadings, excellent stereoselectivity. nih.govrsc.org | Asymmetric synthesis of functionalized cyclohexanes bearing multiple stereocenters. nih.gov |

| Chiral Metal Complexes (e.g., Ru, Rh) | Asymmetric Hydrogenation or Cycloaddition | High turnover numbers, broad substrate scope. mdpi.compku.edu.cn | Asymmetric transfer hydrogenation of cyclic ketones. mdpi.com |

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The dense arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The vicinal 1,2-dione moiety is a key structural feature known to participate in a variety of transformations, including reactions with amines and azides. rsc.org The adjacent 2-methylpropanoyl group can influence the regioselectivity and stereoselectivity of these reactions through steric and electronic effects.

Future work should systematically investigate the reactivity of this compound with a diverse range of reagents. For instance, its reaction with N,N-dinucleophiles could lead to novel heterocyclic systems, analogous to how 2-perfluoroalkanoylcyclohexane-1,3-diones react to form fluorinated indazolones and benzodiazepinones. researchgate.net Furthermore, the dicarbonyl unit could serve as a precursor for cascade reactions, enabling the rapid construction of complex polycyclic frameworks from simple starting materials. beilstein-journals.orgnih.gov Investigating its behavior under various conditions (photochemical, electrochemical, high-pressure) could also unveil unprecedented chemical transformations.

Application as a Versatile Building Block in Complex Molecule Synthesis (e.g., for polycyclic systems)

The structural framework of this compound makes it an attractive building block for the total synthesis of natural products and other complex molecules. Cyclohexane derivatives are core structures in many bioactive compounds, including some with potential therapeutic applications for diseases like Alzheimer's. nih.gov The strategic placement of three carbonyl groups provides multiple handles for subsequent chemical modifications and ring-forming reactions.

For example, the compound could be a key intermediate in the synthesis of clovane-type sesquiterpenes, which feature intricate tricyclic bridged-ring skeletons. pku.edu.cnresearchgate.net An intramolecular aldol reaction, triggered by selective enolization of one of the ketone groups, could be a viable strategy to construct a fused or bridged ring system, a common tactic in the synthesis of complex polycycles. pku.edu.cn The development of methodologies that leverage this compound's inherent functionality could significantly shorten synthetic routes to valuable and complex molecular targets.

Integration of Machine Learning and AI in the Design and Discovery of Analogues

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research, from reaction prediction to de novo drug design. rsc.orgnih.gov These computational tools can be powerfully applied to the study of this compound and its derivatives. By training ML models on large datasets of known reactions involving cyclohexanediones, it may become possible to predict the outcomes of new transformations with high accuracy, thus accelerating the discovery of novel reactivity. rsc.orgnih.gov

Furthermore, generative ML models can design novel analogues of the target compound with optimized properties. nih.gov For instance, if a particular biological activity is identified for this scaffold, AI algorithms could suggest structural modifications to enhance potency or improve pharmacokinetic profiles. This data-driven approach can explore vast regions of chemical space more efficiently than traditional methods, identifying promising new molecules for synthesis and testing. nih.govarxiv.org

| Machine Learning Application | Description | Potential Impact |

|---|---|---|

| Reaction Prediction | Training models like Molecular Transformer on reaction datasets to predict products and side products. rsc.org | Accelerates the discovery of new synthetic routes and reactivity patterns. |

| Retrosynthesis Analysis | Using AI to propose synthetic pathways for complex target molecules based on the cyclohexanedione scaffold. rsc.org | Facilitates the planning of efficient total syntheses. |

| De Novo Design | Employing generative models to design novel analogues with desired properties (e.g., binding affinity, solubility). nih.gov | Streamlines the discovery of new drug candidates or materials. |

| Property Prediction | Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of new derivatives. mdpi.com | Prioritizes the synthesis of the most promising compounds. |

Expanding the Scope of Mechanistic Biological Research for Substituted Cyclohexanediones as Probes for Biochemical Pathways

Cyclohexane-1,3-dione derivatives are known to be important building blocks for compounds with herbicidal and medicinal properties. mdpi.comgoogle.comnih.gov Many of these activities stem from their ability to interact with specific enzymes. nih.gov For example, 2-acyl-cyclohexane-1,3-diones are known inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. mdpi.comnih.gov

Future research should explore the potential of this compound and its derivatives as chemical probes to investigate biochemical pathways. By attaching a reporter tag, such as a biotin (B1667282) or a fluorescent group, to the molecule, researchers can create affinity-based probes. nih.gov These probes could be used in "pull-down" experiments to identify protein targets within a cell lysate, helping to elucidate the compound's mechanism of action. nih.gov Such studies could reveal new enzymatic targets or signaling pathways modulated by this class of molecules, opening doors for the development of new therapeutics or agrochemicals. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-Methylpropanoyl)cyclohexane-1,2-dione?

- Methodology :

- Acylation of Cyclohexane-1,2-dione : React cyclohexane-1,2-dione with 2-methylpropanoyl chloride or anhydride in the presence of a base catalyst (e.g., pyridine or triethylamine) under anhydrous conditions. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve yields .

- Purification : Post-synthesis, use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product. Validate purity via HPLC (≥98%) and ¹H NMR .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify characteristic signals:

- Cyclohexane-dione protons: δ 2.5–3.0 ppm (multiplet, C=O adjacent CH₂).

- 2-Methylpropanoyl group: δ 1.2 ppm (doublet, CH(CH₃)₂) and δ 2.8 ppm (quartet, COCH) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 196.2 (C₁₁H₁₆O₃) .

- X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation (acetone/hexane) and analyze .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax ~250 nm) or HPLC over 24 hours. Acidic conditions (pH < 4) may hydrolyze the propanoyl group .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Cyclohexane-dione derivatives typically degrade above 150°C .

Advanced Research Questions

Q. How does this compound interact with cyclohexane-1,2-dione hydrolase (CDH)?

- Enzymatic Studies :

- Activity Assays : Incubate CDH (EC 3.7.1.11) with the compound and monitor NAD⁺ reduction at 340 nm. Compare activity to cyclohexane-1,2-dione (positive control). Note: CDH is highly substrate-specific and may show reduced activity if steric hindrance from the 2-methylpropanoyl group occurs .

- Metabolite Identification : Use GC-MS to detect 6-oxohexanoate or adipate as potential hydrolysis products .

Q. Can this compound act as a bioisostere for carboxylic acids in drug design?

- Rationale & Methods :

- Acidity Comparison : Measure pKa via potentiometric titration. Cyclopentane-1,2-dione derivatives exhibit pKa ~3.5–4.0, mimicking carboxylic acids (pKa ~4.7). Similar studies can be extrapolated .

- Receptor Binding : Synthesize analogs (e.g., thromboxane A2 antagonists) and evaluate IC₅₀ values via radioligand displacement assays. Compare efficacy to carboxylic acid counterparts .

Q. How to resolve contradictions in reported NMR data for cyclohexane-dione derivatives?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.